REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH3:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7].[Mn]([O-])(=O)(=O)=O.[K+]>>[O:1]=[CH:2][CH:3]([CH3:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
7.57 mmol
|
Type
|
reactant
|
Smiles
|
OCC(CCC(=O)O)C
|
Name
|
|
Quantity
|
5.22 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Name
|
|
Type
|
|
Smiles
|
O=CC(CCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |